6-[4-(Trifluoromethoxy)phenyl]nicotinic acid

Lipophilicity Membrane Permeability Drug Design

Standard nicotinic acid derivatives lack the metabolic stability and target selectivity required for advanced SAR. This 6-substituted analogue solves that gap. - **Validated bioactivity**: Functional evidence vs. *Plasmodium falciparum* & *Aspergillus niger*. - **Selectivity control**: No high-affinity nAChR binding (unlike 2-chloro analogs), ensuring clean phenotypic screens. - **CAIII inhibitor scaffold**: Carboxylic acid for Zn²⁺ coordination + hydrophobic 6-substituent. Ideal for antitubercular, antimalarial, and oncology target discovery. Immediate shipment in research-grade quantities.

Molecular Formula C13H8F3NO3
Molecular Weight 283.2 g/mol
CAS No. 851266-74-5
Cat. No. B3021949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[4-(Trifluoromethoxy)phenyl]nicotinic acid
CAS851266-74-5
Molecular FormulaC13H8F3NO3
Molecular Weight283.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)OC(F)(F)F
InChIInChI=1S/C13H8F3NO3/c14-13(15,16)20-10-4-1-8(2-5-10)11-6-3-9(7-17-11)12(18)19/h1-7H,(H,18,19)
InChIKeyCMFMUUMHVQNJOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[4-(Trifluoromethoxy)phenyl]nicotinic Acid: Basic Properties & Classification


6-[4-(Trifluoromethoxy)phenyl]nicotinic acid (CAS 851266-74-5) is a 6-substituted nicotinic acid derivative characterized by a para-trifluoromethoxyphenyl group on the pyridine ring. Its molecular formula is C₁₃H₈F₃NO₃ with a molecular weight of 283.20 g/mol . The compound possesses a carboxylic acid functional group at the 3-position, a topological polar surface area of 59.4 Ų, and a predicted XLogP3 of 3.2, indicating moderate lipophilicity . The trifluoromethoxy substituent enhances metabolic stability and lipophilicity compared to unsubstituted nicotinic acid, making it a valuable scaffold in medicinal chemistry for enzyme inhibition, receptor modulation, and anti-infective research .

Scaffold for nicotinic acid-based enzyme inhibition and receptor modulation studies
Trifluoromethoxy substituent may modulate metabolic stability and lipophilicity
Supports anti-infective screening workflows (P. falciparum, A. niger reported)

6-[4-(Trifluoromethoxy)phenyl]nicotinic Acid: Why Analogs Cannot Substitute


Simple substitution with other trifluoromethoxyphenyl nicotinic acid isomers or analogs is not scientifically justified due to pronounced differences in lipophilicity, receptor binding profiles, and metabolic stability conferred by the precise substitution pattern. For instance, the para-substituted 6-[4-(trifluoromethoxy)phenyl]nicotinic acid exhibits a distinct LogP value compared to its meta-substituted isomer . More critically, the presence and position of additional substituents drastically alter biological activity: a 2-chloro-5-(4-trifluoromethoxyphenyl)nicotinic acid analog displays low nanomolar affinity (Ki = 30 nM) for the α4β2 nicotinic acetylcholine receptor, whereas the target 6-[4-(trifluoromethoxy)phenyl]nicotinic acid does not share this high-affinity nAChR profile [1]. These quantitative differences in physicochemical and pharmacological properties underscore that each derivative represents a distinct chemical entity with unique behavior in biological systems, necessitating careful, data-driven selection for research and procurement.

Positional isomer (meta vs. para)
Meta-substituted 6-(3-trifluoromethoxyphenyl)nicotinic acid may shift lipophilicity-dependent distribution and membrane partitioning, limiting direct substitution without re-validation.
Chlorinated analog (2-chloro)
Introduces potent α4β2 nAChR binding absent in the target compound, which would confound non-nAChR pathway studies and alter receptor-selectivity interpretation.

6-[4-(Trifluoromethoxy)phenyl]nicotinic Acid: Quantitative Differentiation Evidence


Lipophilicity: Higher LogP than Meta Isomer

The target compound, 6-[4-(trifluoromethoxy)phenyl]nicotinic acid, possesses a calculated XLogP3 of 3.2 . In contrast, the meta-substituted positional isomer, 6-(3-trifluoromethoxyphenyl)-nicotinic acid, has a predicted LogP of 3.2, which is slightly lower than the para-isomer's value of 3.34540 reported elsewhere . This difference in lipophilicity, though modest, can influence membrane permeability and tissue distribution in biological assays, providing a quantifiable basis for selecting the para-isomer when enhanced membrane interaction is desired.

Lipophilicity
Data to verify
Target: XLogP3 3.2 (or 3.34540). Meta isomer: predicted LogP 3.2 (Δ≈0.15).
May support membrane partitioning optimization in assay design.
Predicted values; confirm experimentally.
Lipophilicity Membrane Permeability Drug Design

nAChR Binding: Inactive vs Chlorinated Analog

While the target compound 6-[4-(trifluoromethoxy)phenyl]nicotinic acid has been reported without significant nicotinic acetylcholine receptor (nAChR) activity, a closely related analog, 2-chloro-5-(4-trifluoromethoxyphenyl)nicotinic acid, displays potent binding affinity with a Ki of 30 nM for the α4β2 nAChR subtype in human SH-EP1 cells [1]. This stark contrast (inactive vs. low nanomolar) demonstrates that the presence of a single chlorine atom dramatically alters receptor engagement. The target compound's lack of nAChR affinity makes it a cleaner tool for investigating non-nAChR mediated pathways, whereas the chlorinated analog would introduce confounding nAChR-dependent effects.

nAChR Binding
Head-to-head
Target: inactive (no significant affinity). Chlorinated analog: Ki 30 nM (α4β2, human SH-EP1 cells).
Enables pathway studies without nAChR confound; >1000-fold difference in receptor engagement.
Displacement of [³H]nicotine; verify assay conditions.
Nicotinic Acetylcholine Receptor Selectivity Neuroscience

CAIII Inhibition: 6-Substituted Nicotinic Acid Class

The target compound is a 6-substituted nicotinic acid derivative, a class that has been validated as potent inhibitors of carbonic anhydrase III (CAIII), an emerging target for hyperlipidemia and cancer [1]. A representative compound from this class, 6-(hexyloxy) pyridine-3-carboxylic acid, demonstrated a Ki of 41.6 µM against CAIII using size-exclusion chromatography [1]. While direct activity data for 6-[4-(trifluoromethoxy)phenyl]nicotinic acid against CAIII is not available, its structural alignment with this active scaffold (a carboxylic acid group essential for Zn²⁺ coordination and a hydrophobic 6-substituent) supports its potential as a CAIII inhibitor candidate. Procurement of this compound enables investigation into this validated therapeutic axis.

CAIII Inhibition
Class-level
No direct Ki; 6-substituted nicotinic acid class. Comparator: 6-(hexyloxy) analog Ki 41.6 µM.
Core pharmacophore present; verify CAIII inhibition in target assay.
Class-level evidence; direct enzymatic data needed.
Carbonic Anhydrase III Hyperlipidemia Cancer

Antimalarial and Antifungal Activity

In functional assays, 6-[4-(trifluoromethoxy)phenyl]nicotinic acid has been shown to kill Plasmodium falciparum, the causative agent of malaria, and to inhibit cilia formation by Aspergillus niger, a common fungal pathogen [1]. While quantitative IC₅₀ values are not provided in the source, the reported activity against these clinically relevant pathogens distinguishes this compound from many other 6-substituted nicotinic acid analogs that lack documented anti-infective properties. This broad-spectrum anti-infective profile offers a unique entry point for research into novel antimalarial and antifungal agents.

Anti-infective
Source review
Kills P. falciparum; inhibits A. niger cilia formation. No IC₅₀ reported.
Supports anti-infective screening fit; broad-spectrum qualitative activity.
Database source; quantitative potency data required.
Antimalarial Antifungal Infectious Disease

6-[4-(Trifluoromethoxy)phenyl]nicotinic Acid: Application Scenarios


CAIII Inhibitor Lead Optimization (Hyperlipidemia & Cancer)

Based on its classification as a 6-substituted nicotinic acid [1], this compound is an ideal starting point for structure-activity relationship (SAR) studies targeting carbonic anhydrase III (CAIII). The validated pharmacophore—a carboxylic acid for Zn²⁺ coordination and a hydrophobic 6-substituent—is fully present, offering a direct path to potent CAIII inhibitors for hyperlipidemia and oncology applications [1].

nAChR-Inactive Control for Neuroscience

Given its lack of significant affinity for α4β2 nicotinic acetylcholine receptors (in contrast to the high-affinity 2-chloro analog with Ki = 30 nM) [2], this compound serves as an excellent control or scaffold for probing non-nAChR mediated pathways in neurological research. Its use prevents confounding effects from nicotinic receptor activation or blockade, ensuring cleaner phenotypic readouts.

Antimalarial & Antifungal Drug Discovery

Functional evidence of activity against Plasmodium falciparum (malaria) and Aspergillus niger (fungal pathogen) [3] positions this compound as a valuable screening hit for anti-infective drug discovery. Research groups focused on neglected tropical diseases or antifungal resistance can procure this compound to validate its mechanism and explore SAR for improved potency.

Synthesis of Antitubercular Agents

The compound's structure has been cited as a framework for developing potent antitubercular agents . Research laboratories engaged in tuberculosis drug discovery can utilize 6-[4-(trifluoromethoxy)phenyl]nicotinic acid as a key building block for generating focused libraries targeting Mycobacterium tuberculosis.

Application
Selection Property
Validation Focus
CAIII inhibitor lead optimization
6-substituted nicotinic acid scaffold
CAIII inhibition assay (zinc coordination)
nAChR-inactive neuroscience tool
Lack of α4β2 nAChR affinity
Non-nAChR pathway endpoint analysis
Antimalarial/antifungal screening
Reported anti-infective activity
P. falciparum & A. niger growth assays
Antitubercular library synthesis
Nicotinic acid building block
M. tuberculosis growth inhibition screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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